Cas no 167683-72-9 (2-Bromo-6-nitro-pyridin-3-ol)

2-Bromo-6-nitro-pyridin-3-ol is a halogenated nitro-pyridine derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its bromo and nitro functional groups enhance reactivity, making it a versatile precursor for nucleophilic substitution and coupling reactions. The hydroxyl group at the 3-position further expands its derivatization potential, enabling modifications for targeted applications. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its structural features make it valuable for constructing complex heterocyclic frameworks, particularly in medicinal chemistry and agrochemical research. High purity grades are available to meet stringent synthetic requirements, supporting reproducible results in advanced chemical processes.
2-Bromo-6-nitro-pyridin-3-ol structure
2-Bromo-6-nitro-pyridin-3-ol structure
商品名:2-Bromo-6-nitro-pyridin-3-ol
CAS番号:167683-72-9
MF:C5H3BrN2O3
メガワット:218.992920160294
CID:4612710
PubChem ID:22615159

2-Bromo-6-nitro-pyridin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-Pyridinol, 2-bromo-6-nitro-
    • F84280
    • CS-0513964
    • 167683-72-9
    • 2-bromo-6-nitropyridin-3-ol
    • BS-31213
    • 2-Bromo-3-hydroxy-6-nitropyridine
    • SCHEMBL1002218
    • 2-bromo-6-nitro-pyridin-3-ol
    • 2-Bromo-6-nitro-3-pyridinol
    • DB-164195
    • 2-Bromo-6-nitro-pyridin-3-ol
    • インチ: 1S/C5H3BrN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H
    • InChIKey: GRTNGVHJAZEBEH-UHFFFAOYSA-N
    • ほほえんだ: C1(Br)=NC([N+]([O-])=O)=CC=C1O

計算された属性

  • せいみつぶんしりょう: 217.93270g/mol
  • どういたいしつりょう: 217.93270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 78.9Ų

2-Bromo-6-nitro-pyridin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029012540-250mg
2-Bromo-3-hydroxy-6-nitropyridine
167683-72-9 95%
250mg
$1,058.40 2022-04-02
1PlusChem
1P00HZO8-100mg
2-bromo-6-nitropyridin-3-ol
167683-72-9 98%
100mg
$132.00 2024-06-19
Aaron
AR00HZWK-250mg
2-Bromo-6-nitropyridin-3-ol
167683-72-9
250mg
$700.00 2025-02-13
A2B Chem LLC
AI38584-250mg
2-bromo-6-nitropyridin-3-ol
167683-72-9 98%
250mg
$209.00 2024-04-20
Aaron
AR00HZWK-100mg
2-Bromo-6-nitropyridin-3-ol
167683-72-9
100mg
$469.00 2025-02-13
Aaron
AR00HZWK-1g
2-bromo-6-nitropyridin-3-ol
167683-72-9 98%
1g
$437.00 2023-12-15
1PlusChem
1P00HZO8-1g
2-bromo-6-nitropyridin-3-ol
167683-72-9 98%
1g
$499.00 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1584628-250mg
2-Bromo-6-nitropyridin-3-ol
167683-72-9 98%
250mg
¥1890 2023-04-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1584628-100mg
2-Bromo-6-nitropyridin-3-ol
167683-72-9 98%
100mg
¥907 2023-04-10
1PlusChem
1P00HZO8-250mg
2-bromo-6-nitropyridin-3-ol
167683-72-9 98%
250mg
$206.00 2024-06-19

2-Bromo-6-nitro-pyridin-3-ol 関連文献

2-Bromo-6-nitro-pyridin-3-olに関する追加情報

Chemical Profile of 2-Bromo-6-nitro-pyridin-3-ol (CAS No. 167683-72-9)

2-Bromo-6-nitro-pyridin-3-ol, identified by its Chemical Abstracts Service (CAS) number 167683-72-9, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, characterized by a nitrogen-containing heterocyclic ring, which makes it a versatile scaffold for synthesizing various biologically active molecules. The presence of both bromo and nitro substituents on the pyridine ring enhances its reactivity, making it a valuable precursor in medicinal chemistry.

The structural features of 2-Bromo-6-nitro-pyridin-3-ol contribute to its utility in multiple synthetic pathways. The bromine atom at the 2-position allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Concurrently, the nitro group at the 6-position can be reduced to an amine, enabling the introduction of amine-based pharmacophores. This dual functionality makes the compound particularly appealing for drug discovery efforts aimed at developing novel therapeutic agents.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds incorporating the pyridine moiety exhibit properties ranging from antimicrobial to anticancer effects. Specifically, 2-Bromo-6-nitro-pyridin-3-ol has been explored as a key intermediate in the synthesis of kinase inhibitors, which are critical in targeting various cancers and inflammatory diseases. The nitro group, when reduced to an amine, can be incorporated into pharmacophores that interact with specific enzymatic targets, modulating their activity.

Moreover, the brominated pyridines have found applications in agrochemicals, where they serve as building blocks for herbicides and fungicides. The reactivity of the bromo substituent allows for modifications that enhance the bioavailability and selectivity of these compounds. Recent research has highlighted the role of 2-Bromo-6-nitro-pyridin-3-ol in developing next-generation pesticides that are more effective while minimizing environmental impact.

The synthesis of 2-Bromo-6-nitro-pyridin-3-ol typically involves a multi-step process starting from commercially available pyridine precursors. The bromination and nitration steps are carefully controlled to ensure high yield and purity. Advanced synthetic methodologies, such as flow chemistry and catalytic processes, have been employed to optimize these reactions, reducing waste and improving scalability. These advancements align with the broader trend toward sustainable chemical manufacturing practices.

The pharmacological potential of 2-Bromo-6-nitro-pyridin-3-ol has been further explored in preclinical studies. Researchers have synthesized derivatives of this compound and evaluated their interactions with biological targets. For instance, modifications at the 3-hydroxyl position have led to compounds with enhanced binding affinity to certain protein receptors. Such findings underscore the importance of this intermediate in designing molecules with tailored biological activities.

From a computational chemistry perspective, virtual screening techniques have been utilized to identify promising derivatives of 2-Bromo-6-nitro-pyridin-3-ol. By leveraging molecular docking simulations and machine learning algorithms, researchers can predict the binding modes and efficacy of candidate compounds before conducting wet-lab experiments. This approach accelerates the drug discovery pipeline and reduces reliance on empirical trial-and-error methods.

The agrochemical applications of 2-Bromo-6-nitro-pyridin-3-ol are also noteworthy. Recent studies have shown that derivatives of this compound exhibit potent activity against resistant strains of weeds and fungi. This is particularly relevant in the context of global food security challenges, where effective pest management is crucial for sustainable agriculture. The development of novel agrochemicals based on 2-Bromo-6-nitro-pyridin-3-ol could provide farmers with new tools to protect their crops.

In conclusion, 2-Bromo-6-nitro-pyridin-3-ol (CAS No. 167683-72-9) is a versatile intermediate with significant implications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse functionalization strategies, making it a valuable asset in synthetic chemistry. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in addressing contemporary challenges in medicine and agriculture.

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